molecular formula C21H28N2O2 B5718378 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5718378
M. Wt: 340.5 g/mol
InChI Key: BCKLXIFYLDYUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines and piperazines. It is a psychoactive substance that has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist such as LSD. It also acts as an antagonist at the dopamine D2 receptor, which means that it blocks the receptor from being activated by dopamine.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to produce visual hallucinations, altered time perception, and changes in thought processes. It has also been found to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is a highly selective agonist for the serotonin 5-HT2A receptor, which makes it useful for studying the role of this receptor in various physiological and pathological processes. However, 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has several limitations, including its potential for abuse and its lack of availability for research purposes.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT2A receptor in the pathophysiology of various disorders. Additionally, further research is needed to better understand the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine use and its potential for abuse.

Synthesis Methods

1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 2,4-dimethoxybenzaldehyde with 2,3-dimethylphenylpiperazine. This method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the condensation of 2,4-dimethoxybenzaldehyde with 2,3-dimethylphenylpiperazine using a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has also been found to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-6-5-7-20(17(16)2)23-12-10-22(11-13-23)15-18-8-9-19(24-3)14-21(18)25-4/h5-9,14H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKLXIFYLDYUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine

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